Pyronaridine-d4 (tetraphosphate)
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Overview
Description
Pyronaridine-d4 (tetraphosphate) is a deuterated form of pyronaridine, a Mannich base with potent antimalarial and potential antiviral activities. It has been used as an antimalarial agent for over 50 years against Plasmodium falciparum and Plasmodium vivax . Pyronaridine-d4 (tetraphosphate) is a derivative designed to enhance the pharmacokinetic properties of the parent compound, making it a valuable tool in scientific research and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyronaridine-d4 (tetraphosphate) involves the incorporation of deuterium atoms into the pyronaridine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of pyronaridine-d4 (tetraphosphate) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Pyronaridine-d4 (tetraphosphate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with enhanced stability .
Scientific Research Applications
Pyronaridine-d4 (tetraphosphate) has a wide range of scientific research applications, including:
Mechanism of Action
Pyronaridine-d4 (tetraphosphate) exerts its effects by interfering with the synthesis of haemozoin pigment within the Plasmodium digestive vacuole. This disruption leads to the accumulation of toxic haem metabolites, ultimately causing the death of the parasite . The compound also exhibits antiviral activity by inhibiting the replication of certain viruses, including SARS-CoV-2, through the inhibition of viral proteases .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another antimalarial drug with a similar mechanism of action but different pharmacokinetic properties.
Artemisinin: A potent antimalarial compound often used in combination therapies with pyronaridine.
Quinine: An older antimalarial drug with a different mechanism of action but similar therapeutic applications.
Uniqueness
Pyronaridine-d4 (tetraphosphate) is unique due to its deuterated structure, which enhances its stability and pharmacokinetic properties. This makes it a valuable tool in scientific research and pharmaceutical development, offering advantages over non-deuterated analogs .
Properties
Molecular Formula |
C29H44ClN5O18P4 |
---|---|
Molecular Weight |
914.1 g/mol |
IUPAC Name |
4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]phenol;phosphoric acid |
InChI |
InChI=1S/C29H32ClN5O2.4H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;4*1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);4*(H3,1,2,3,4)/i17D2,18D2;;;; |
InChI Key |
YKUQEKXHQFYULM-JPJNPXIZSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=CC(=C1O)C([2H])([2H])N2CCCC2)NC3=C4C(=NC5=C3C=CC(=C5)Cl)C=CC(=N4)OC)N6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
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